2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide 2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide
Brand Name: Vulcanchem
CAS No.: 761409-60-3
VCID: VC20178399
InChI: InChI=1S/C24H22BrN5OS/c1-15-11-16(2)22(17(3)12-15)27-21(31)14-32-24-29-28-23(18-5-4-10-26-13-18)30(24)20-8-6-19(25)7-9-20/h4-13H,14H2,1-3H3,(H,27,31)
SMILES:
Molecular Formula: C24H22BrN5OS
Molecular Weight: 508.4 g/mol

2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide

CAS No.: 761409-60-3

Cat. No.: VC20178399

Molecular Formula: C24H22BrN5OS

Molecular Weight: 508.4 g/mol

* For research use only. Not for human or veterinary use.

2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide - 761409-60-3

Specification

CAS No. 761409-60-3
Molecular Formula C24H22BrN5OS
Molecular Weight 508.4 g/mol
IUPAC Name 2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Standard InChI InChI=1S/C24H22BrN5OS/c1-15-11-16(2)22(17(3)12-15)27-21(31)14-32-24-29-28-23(18-5-4-10-26-13-18)30(24)20-8-6-19(25)7-9-20/h4-13H,14H2,1-3H3,(H,27,31)
Standard InChI Key ZDVNVKWNQNLTKF-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4)C

Introduction

2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide is a complex organic compound that belongs to the class of thioacetamides. It features a triazole ring, known for its biological activity and potential in medicinal chemistry, along with a bromophenyl group and a pyridine moiety. These structural components enhance its chemical properties and potential applications, particularly in pharmaceuticals.

Synthesis

The synthesis of 2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide typically involves multi-step reactions starting from simpler organic compounds. The process requires specific conditions such as controlled temperature, inert atmosphere (e.g., nitrogen or argon), and careful monitoring of reaction times to ensure optimal yields and purity. Techniques like chromatography may be employed for purification.

Biological Activity and Potential Applications

Compounds containing triazole rings have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The presence of bromophenyl and pyridinyl moieties in this compound suggests significant interactions with biological targets, making it of interest in medicinal chemistry and pharmacology.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator